1-(3,3-Diethoxypropyl)pyrrolidine
CAS No.: 24299-78-3
Cat. No.: VC7341204
Molecular Formula: C11H23NO2
Molecular Weight: 201.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24299-78-3 |
|---|---|
| Molecular Formula | C11H23NO2 |
| Molecular Weight | 201.31 |
| IUPAC Name | 1-(3,3-diethoxypropyl)pyrrolidine |
| Standard InChI | InChI=1S/C11H23NO2/c1-3-13-11(14-4-2)7-10-12-8-5-6-9-12/h11H,3-10H2,1-2H3 |
| Standard InChI Key | AUAATUPVYCPDKE-UHFFFAOYSA-N |
| SMILES | CCOC(CCN1CCCC1)OCC |
Introduction
Chemical Identity and Structural Features
1-(3,3-Diethoxypropyl)pyrrolidine belongs to the pyrrolidine family, characterized by a five-membered saturated ring containing one nitrogen atom. The substituent at the nitrogen position—a 3,3-diethoxypropyl chain—introduces ether functional groups, enhancing the molecule’s solubility in organic solvents. The compound’s IUPAC name derives from its structure: 1-(3,3-diethoxypropyl)pyrrolidine.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 24299-78-3 |
| Molecular Formula | |
| Molecular Weight | 201.3 g/mol |
| Synonyms | None widely standardized |
The absence of widely recognized synonyms underscores its specialized use in niche research contexts .
| Property | Value/Description |
|---|---|
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | ~0.9–1.1 g/cm³ (estimated) |
| Solubility | Likely soluble in polar solvents (e.g., ethanol, DMSO) |
The diethoxy groups likely enhance lipophilicity, making the compound amenable to organic-phase reactions .
Applications in Pharmaceutical Research
1-(3,3-Diethoxypropyl)prolidine is primarily utilized as:
-
Drug Impurity Reference Standard: Ensuring quality control during active pharmaceutical ingredient (API) synthesis .
-
Intermediate in Heterocyclic Synthesis: Serving as a building block for pyrrolidine- and piperidine-derived therapeutics, which are prevalent in antipsychotics and antivirals .
Recent studies highlight the pharmacological potential of structurally related urea derivatives, which exhibit antitumor and antimicrobial activities . Although direct evidence for this compound’s bioactivity is lacking, its role in impurity profiling underscores its regulatory importance.
| Hazard Statement | Precautionary Measure |
|---|---|
| H303: Harmful if swallowed | Use fume hoods; avoid ingestion |
| H313: Skin irritation | Wear nitrile gloves and lab coats |
| H333: Respiratory irritation | Use respiratory protection |
Recommended storage conditions include refrigeration at –20°C for long-term stability .
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